molecular formula C23H23FN2O2 B13998886 5-(4-fluorophenyl)-2-isopropyl-1-(3-oxopropyl)-4-phenyl-1H-pyrrole-3-carboxamide

5-(4-fluorophenyl)-2-isopropyl-1-(3-oxopropyl)-4-phenyl-1H-pyrrole-3-carboxamide

Cat. No.: B13998886
M. Wt: 378.4 g/mol
InChI Key: USJZLZHQWHTWDF-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-isopropyl-1-(3-oxopropyl)-4-phenyl-1H-pyrrole-3-carboxamide is a synthetic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-2-isopropyl-1-(3-oxopropyl)-4-phenyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-fluorophenyl)-2-isopropyl-1-(3-oxopropyl)-4-phenyl-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-isopropyl-1-(3-oxopropyl)-4-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as oxidative stress and enzyme activity .

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-2-isopropyl-1-(3-oxopropyl)-4-phenyl-1H-pyrrole-3-carboxamide include other pyrrole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency and specificity. Some examples of similar compounds are:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-(3-oxopropyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C23H23FN2O2/c1-15(2)21-20(23(25)28)19(16-7-4-3-5-8-16)22(26(21)13-6-14-27)17-9-11-18(24)12-10-17/h3-5,7-12,14-15H,6,13H2,1-2H3,(H2,25,28)

InChI Key

USJZLZHQWHTWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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